4-Chloro-6-((methylamino)methyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-((methylamino)methyl)picolinonitrile is a chemical compound with the molecular formula C8H8ClN3 It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a methylamino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((methylamino)methyl)picolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropicolinonitrile.
Methylation: The 4-chloropicolinonitrile undergoes a methylation reaction using methylamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions: The reaction is usually conducted in a solvent like ethanol or methanol at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((methylamino)methyl)picolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-6-((methylamino)methyl)picolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-((methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Similar structure but with a pyrimidine ring instead of a picolinonitrile.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring with similar functional groups.
Uniqueness
4-Chloro-6-((methylamino)methyl)picolinonitrile is unique due to its specific substitution pattern on the picolinonitrile ring, which imparts distinct chemical and biological properties. Its combination of chloro, methylamino, and nitrile groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-6-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3 |
InChI Key |
SZGGWMVTROLOKG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.